Dazcapistat

Vue d'ensemble

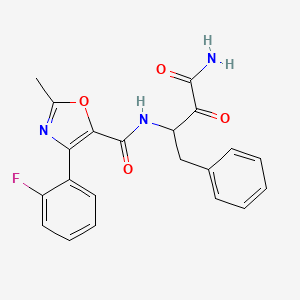

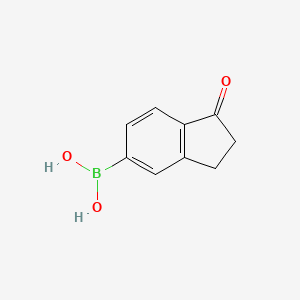

Description

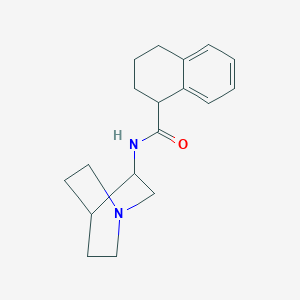

Dazcapistat (also known as BLD-2660) is a potent calpain inhibitor . It has IC50s of less than 3 μM for calpain 1, calpain 2, and calpain 9 . The molecular weight of this compound is 395.38 and its molecular formula is C21H18FN3O4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C21H18FN3O4 . Its exact mass is 395.13 and its molecular weight is 395.390 .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 395.38 and a molecular formula of C21H18FN3O4 . The exact mass is 395.13 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Applications De Recherche Scientifique

Data Analysis in Scientific Research

Dazcapistat has been utilized in various fields of scientific research. One notable application is in the realm of data analysis procedures (DAP) in psychology. Recent trends indicate a shift towards more sophisticated and advanced DAP in psychological research, as evidenced by the use of varied and complex statistical techniques. This compound plays a role in facilitating these advanced analytical methods, contributing to a more nuanced understanding of psychological phenomena (Blanca, Alarcón, & Bono, 2018).

Blockchain-Based Scientific Publishing

Innovations in scientific publishing have also seen the integration of this compound. The development of a blockchain-based governance framework for scientific publishing, employing this compound, aims to enhance transparency, create a comprehensive record of a manuscript’s research lifecycle, and democratize the publication process. This framework is pivotal in addressing challenges like peer-review quality and academic integrity, providing a novel approach to manage scientific outputs (Mackey et al., 2019).

Technoscience and Its Implications

This compound has been a subject of study in technoscience, a field that blends technology with scientific research. The role of this compound in technoscience highlights the intersection of technological advancements and scientific inquiry. This research area explores the implications of technoscientific objects, which are products of scientific knowledge and technological intervention, and their impact on society and the environment (Lacey, 2012).

Genomic Data Accessibility and Ethics

The ethical considerations in genomic research involving this compound are crucial. Data Access Committees (DACs) play a vital role in managing the ethical and scientific aspects of accessing genomic data. This compound-related genomic research requires careful assessment to ensure responsible and ethical use, safeguarding participant privacy and upholding scientific integrity (Shabani, Thorogood, & Borry, 2016).

Mécanisme D'action

Dazcapistat acts as a potent calpain inhibitor, with IC50s of less than 3 μM for calpain 1, calpain 2, and calpain 9 . Calpains are a family of calcium-dependent cysteine proteases involved in cellular functions such as cell motility, cell cycle progression, apoptosis, and signal transduction. By inhibiting calpains, this compound may affect these cellular processes.

Safety and Hazards

Dazcapistat is classified as toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, or if inhaled or swallowed, appropriate first aid measures should be taken .

Propriétés

IUPAC Name |

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O4/c1-12-24-17(14-9-5-6-10-15(14)22)19(29-12)21(28)25-16(18(26)20(23)27)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H2,23,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQHCMDVGIJOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2221010-42-8 | |

| Record name | Dazcapistat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2221010428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAZCAPISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX895U92WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)

![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)

![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)

![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)